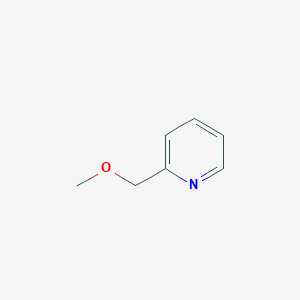

2-(Methoxymethyl)pyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75841. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTSINVSGKAPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291485 | |

| Record name | 2-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23579-92-2 | |

| Record name | 2-(Methoxymethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23579-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 75841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023579922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23579-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-(methoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxymethyl)pyridine

CAS Number: 23579-92-2

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)pyridine, a versatile heterocyclic compound widely utilized in organic synthesis and pharmaceutical development.[1] It serves as a crucial building block and intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Core Properties of this compound

This compound, also known as methyl 2-pyridylmethyl ether, is a colorless to light yellow liquid.[3][4] Its unique structure, combining a pyridine ring with a methoxymethyl group, makes it a valuable intermediate in synthesizing a variety of compounds.[1][5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 23579-92-2 | [4][6] |

| Molecular Formula | C₇H₉NO | [4][6][7] |

| Molecular Weight | 123.15 g/mol | [4][6] |

| Appearance | Colorless to pale yellow or light yellow to brown liquid | [3][4] |

| Boiling Point | 158-159 °C at 760 mmHg (est.); 241-250 °C at 10 Torr | [3][4][7] |

| Density | Approx. 1.010 - 1.04 g/cm³ | [2][4][7] |

| Flash Point | 54.8 °C (131.0 °F) | [3][7] |

| Solubility in Water | Slightly soluble (6.154e+005 mg/L at 25 °C est.) | [2][3] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and ether | [2] |

| logP (o/w) | 0.648 (est.) | [3][4] |

| pKa | 4.34 ± 0.12 (Predicted) | [4][7] |

Spectral Information

While specific spectral data is not detailed in the provided search results, researchers can typically obtain comprehensive data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry from suppliers or chemical databases to confirm the structure and purity of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and straightforward method involves the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium methoxide.[2]

Representative Experimental Protocol: Synthesis from 2-(Chloromethyl)pyridine

This protocol describes a general procedure for the synthesis of this compound.

Materials and Equipment:

-

2-(Chloromethyl)pyridine

-

Sodium methoxide

-

N,N-dimethylformamide (DMF) or other suitable organic solvent[2]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)pyridine in a suitable solvent such as DMF.[2]

-

Addition of Reagent: While stirring, add sodium methoxide to the solution. The addition may be done portion-wise to control any exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to a controlled temperature, typically between 40 and 60 °C.[2] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Below is a Graphviz diagram illustrating the general workflow for this synthesis.

Applications in Research and Drug Development

This compound is a valuable intermediate with diverse applications in pharmaceuticals, agrochemicals, and materials science.[1][2]

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The pyridine moiety is a common scaffold in medicinal chemistry, and the methoxymethyl group provides a handle for further molecular elaboration.[5][8] It is particularly useful in developing drugs for neurological disorders.[1]

-

Agrochemical Synthesis: The compound serves as a starting material for creating new pesticides, including insecticides and fungicides, that have high efficacy and environmental friendliness.[2]

-

Enhanced Solubility and Bioavailability: Researchers utilize this compound to improve the solubility and bioavailability of active ingredients, which is a critical aspect of effective drug formulation.[1]

-

Materials Science: It participates in the synthesis of functional polymers and organic semiconductor materials, contributing to the development of materials with special optical and electrical properties for use in sensors and organic light-emitting diodes (OLEDs).[2]

-

Ligand in Catalysis: It can be used as a ligand in organometallic catalytic reactions, playing an important role in organic synthesis.[7]

The following diagram illustrates the logical relationships of its primary applications.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6][9] It may also cause respiratory irritation.[6][9]

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[6][9] |

| H315 | Causes skin irritation.[6][9] | |

| H318 | Causes serious eye damage.[6][9] | |

| H335 | May cause respiratory irritation.[6][9] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[9] |

| P264 | Wash skin thoroughly after handling.[9] | |

| P270 | Do not eat, drink or smoke when using this product.[9] | |

| P280 | Wear protective gloves/eye protection/face protection.[9] | |

| P301+P317 | IF SWALLOWED: Get medical help.[9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[9] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9] | |

| P501 | Dispose of contents/container in accordance with local regulations.[9] |

Handling Recommendations:

-

Always use this chemical in a well-ventilated area, such as a fume hood.[7][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Avoid direct contact with skin, eyes, and clothing.[7]

-

Keep away from heat, sparks, and open flames.[11]

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 3. 2-(methoxymethyl) pyridine, 23579-92-2 [thegoodscentscompany.com]

- 4. This compound | 23579-92-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H9NO | CID 253220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 23579-92-2 Name: 2-(Methoxymethyl)-pyridine [xixisys.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. assets.thermofisher.com [assets.thermofisher.com]

2-(Methoxymethyl)pyridine molecular weight and formula

An In-depth Technical Guide on 2-(Methoxymethyl)pyridine

This guide provides core information on the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an organic compound with a distinct aromatic odor.[1] It serves as a valuable intermediate in various organic synthesis applications, particularly in the creation of pharmaceuticals, plant protection agents, and dyes.[1][2]

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H9NO | [1][2][3][4] |

| Molecular Weight | 123.15 g/mol | [1][2][3][4] |

| CAS Number | 23579-92-2 | [1][4][5][6] |

Experimental Protocols and Methodologies

The molecular weight and formula of this compound are determined through standard analytical chemistry techniques. The molecular formula is established by methods such as elemental analysis or high-resolution mass spectrometry, which precisely measure the elemental composition of the compound. The molecular weight is calculated based on the molecular formula using the standard atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).[3] These values are fundamental chemical properties and are not determined through the types of experimental protocols involving signaling pathways or complex biological assays.

Logical Relationship Diagram

The following diagram illustrates the direct logical relationship between the compound's name, its molecular formula, and its calculated molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

- 1. chembk.com [chembk.com]

- 2. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 3. This compound | C7H9NO | CID 253220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-(METHOXYMETHYL)-PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-(Methoxymethyl)pyridine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and analysis of 2-(Methoxymethyl)pyridine and its key structural isomers. This information is critical for professionals in drug discovery and organic synthesis, where pyridine derivatives are common structural motifs.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a methoxymethyl group. Its chemical formula is C₇H₉NO, and it has a molecular weight of 123.15 g/mol .[1] This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3][4] The pyridine moiety can engage in hydrogen bonding and modulate the electronic properties of a molecule, making it a significant scaffold in medicinal chemistry.

Structural Formula:

Structural Isomers of this compound

The structural isomers of this compound with the same molecular formula, C₇H₉NO, can be categorized into positional isomers and functional group isomers.

Positional Isomers

These isomers differ in the position of the methoxymethyl group on the pyridine ring.

-

3-(Methoxymethyl)pyridine: The methoxymethyl group is at the 3-position.

-

4-(Methoxymethyl)pyridine: The methoxymethyl group is at the 4-position.[2]

Functional Group Isomers

These isomers have different functional groups while maintaining the same molecular formula. Key examples include:

-

Methoxypyridines: The methoxy group is directly attached to the pyridine ring, and a methyl group is also on the ring.

-

Examples include various isomers of methyl-methoxypyridine.

-

-

N-Methyl-pyridones: These isomers feature a methyl group on the nitrogen atom of the pyridine ring and a carbonyl group.

-

N-Methyl-2-pyridone: A common and stable isomer.

-

-

Aminophenoxymethanes: These are isomers where the aromatic ring is a benzene ring with an amino and a methoxy group.

Physical and Chemical Properties

The physical and chemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for their handling, separation, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | C₇H₉NO | 123.15[1] | 177.6 at 760 mmHg (Predicted) | N/A | 1.01 (Predicted) |

| 3-(Methoxymethyl)pyridine | C₇H₉NO | 123.15[6] | 177.6 at 760 mmHg[6] | N/A | 1.01[6] |

| 4-(Methoxymethyl)pyridine | C₇H₉NO | 123.15 | N/A | N/A | N/A |

| N-Methyl-2-pyridone | C₆H₇NO | 109.13[7] | 250 at 740 mmHg[7] | 30-32[7] | 1.112 at 25 °C[7] |

| 2-Methoxypyridine | C₆H₇NO | 109.13 | 142 | N/A | 1.038 at 25°C |

| 3-Methoxypyridine | C₆H₇NO | 109.13[8] | 65 at 15 mmHg[8] | N/A | 1.083 at 25 °C[8] |

| 4-Methoxypyridine | C₆H₇NO | 109.13[9] | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of these compounds in a research setting.

Synthesis of N-Methyl-2-pyridone

A common method for the synthesis of N-Methyl-2-pyridone involves the methylation of 2-pyridone or the oxidation of 1-methylpyridinium salts. A detailed procedure for the oxidation of 1-methylpyridinium methyl sulfate is provided by Organic Syntheses.

Procedure Outline:

-

Preparation of 1-Methylpyridinium Methyl Sulfate: Dry pyridine is reacted with dimethyl sulfate. The reaction mixture is heated to ensure completion.

-

Oxidation: The crude pyridinium salt is dissolved in water and cooled. Separate solutions of potassium ferricyanide and sodium hydroxide are added dropwise while maintaining a low temperature.

-

Extraction and Purification: The reaction mixture is saturated with potassium carbonate, and the product is extracted with a suitable solvent (e.g., a mixture of alcohol and ether). The solvent is removed, and the residue is distilled under reduced pressure to yield pure 1-methyl-2-pyridone.

General Synthesis of (Methoxymethyl)pyridine Isomers

The synthesis of 2-, 3-, and 4-(methoxymethyl)pyridine can be achieved through various synthetic routes, often starting from the corresponding pyridinecarboxylic acid, cyanopyridine, or hydroxymethylpyridine.

General Workflow for Synthesis of (Methoxymethyl)pyridines:

Caption: General synthetic routes to (methoxymethyl)pyridines.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and characterization of these isomers.

¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons are indicative of the substituent position. For instance, in 2-substituted pyridines, the proton at the 6-position is typically the most downfield. The methoxymethyl group will show a singlet for the methyl protons and a singlet for the methylene protons.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the position of the substituent.

GC-MS Analysis: GC can be used to separate the different isomers based on their boiling points and polarities. The mass spectra will show a molecular ion peak corresponding to the molecular weight of the compound (123 g/mol for methoxymethylpyridines) and characteristic fragmentation patterns that can help in identifying the specific isomer.

Logical Workflow for Isomer Identification:

Caption: A logical workflow for the identification of C₇H₉NO isomers.

Applications in Drug Development and Research

Pyridine derivatives are integral to the development of new therapeutic agents. This compound and its isomers serve as versatile building blocks in the synthesis of more complex molecules with potential biological activity.[4] For example, they can be used in the creation of ligands for coordination chemistry, which are essential in catalysis and material science.[2] The methoxymethyl group can be modified or used as a handle to introduce other functionalities, allowing for the exploration of structure-activity relationships in drug design.

Conclusion

This compound and its structural isomers are important compounds in the fields of organic synthesis and medicinal chemistry. A thorough understanding of their structures, properties, and synthetic routes is crucial for their effective utilization in research and development. This guide provides a foundational overview to aid scientists and researchers in their work with these valuable pyridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 1-Methyl-2-pyridone(694-85-9) 1H NMR [m.chemicalbook.com]

- 6. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 7. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR [m.chemicalbook.com]

- 8. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 9. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Methoxymethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-(Methoxymethyl)pyridine. The information is presented to support research, development, and quality control activities involving this compound. All data is organized for clarity and accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.55 | d | 4.8 |

| H-4 (Pyridine) | 7.70 | td | 7.7, 1.8 |

| H-3 (Pyridine) | 7.29 | d | 7.8 |

| H-5 (Pyridine) | 7.20 | ddd | 7.5, 4.8, 1.1 |

| -CH₂- | 4.58 | s | - |

| -OCH₃ | 3.41 | s | - |

Note: Chemical shifts are referenced to a standard solvent signal.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158.3 |

| C-6 (Pyridine) | 149.2 |

| C-4 (Pyridine) | 136.5 |

| C-5 (Pyridine) | 122.3 |

| C-3 (Pyridine) | 121.2 |

| -CH₂- | 75.5 |

| -OCH₃ | 58.6 |

Note: Chemical shifts are referenced to a standard solvent signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3065 | C-H stretch | Aromatic (Pyridine) |

| 2980, 2929, 2875 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| 1594, 1573, 1475, 1436 | C=C, C=N stretch | Aromatic (Pyridine Ring) |

| 1108 | C-O stretch | Ether (-O-CH₂-) |

| 753 | C-H out-of-plane bend | Aromatic (Pyridine) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds).

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced.

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for acquiring and interpreting spectroscopic data for a chemical compound.

Caption: Workflow for spectroscopic data acquisition and analysis.

An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)pyridine

This technical guide provides a comprehensive overview of the physical properties of 2-(Methoxymethyl)pyridine, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, details standardized experimental protocols for property determination, and presents a logical workflow for such characterization.

Core Physical Properties

This compound, a heterocyclic organic compound, is a liquid at room temperature. Its physical characteristics, particularly boiling point and density, are crucial for its application in chemical synthesis and pharmaceutical development, influencing reaction conditions, purification methods, and formulation.

Data Presentation

The physical properties of this compound have been reported by various chemical suppliers. It is important to note that these values may be estimates and should be confirmed by experimental determination for critical applications.

| Physical Property | Reported Value(s) | Notes |

| Boiling Point | 158-159 °C | At standard atmospheric pressure (760 mmHg).[1] |

| Approx. 186-188 °C | General approximation.[2] | |

| Density | Approx. 1.04 g/cm³ | General approximation.[2] |

| 1.010 ± 0.06 g/cm³ | Estimated value. |

Experimental Protocols

Boiling Point Determination: The Capillary Method

This method is suitable for small quantities of a liquid sample.[3][4][5]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for the bath (e.g., paraffin oil)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then immersed in the Thiele tube or oil bath.

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Density Determination: The Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[6][7]

Apparatus:

-

Pycnometer (of a known volume, e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Calibration of the Pycnometer:

-

The pycnometer is thoroughly cleaned with distilled water and acetone and then dried.

-

The empty, dry pycnometer is weighed on the analytical balance.

-

The pycnometer is filled with distilled water and placed in the temperature-controlled water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The mass of the water is determined, and using the known density of water at that temperature, the exact volume of the pycnometer is calculated.

-

-

Measurement of the Sample:

-

The calibrated pycnometer is emptied, cleaned, and thoroughly dried.

-

The empty pycnometer is weighed.

-

The pycnometer is filled with this compound and placed in the temperature-controlled water bath at the same temperature used for calibration.

-

Once thermal equilibrium is reached, the volume is adjusted to the calibration mark.

-

The pycnometer is removed, dried externally, and weighed.

-

The mass of the this compound sample is calculated.

-

The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical sample.

Caption: Workflow for Physical Property Determination.

References

- 1. 2-(methoxymethyl) pyridine, 23579-92-2 [thegoodscentscompany.com]

- 2. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. infinitalab.com [infinitalab.com]

An In-depth Technical Guide to the Solubility of 2-(Methoxymethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(methoxymethyl)pyridine in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate and building block. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For this compound, a polar molecule, it is expected to exhibit good solubility in polar organic solvents.

Quantitative Solubility Data

Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents at various temperatures. The following table summarizes the available qualitative and estimated quantitative information. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications and conditions.

| Organic Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 6.154 x 10⁵ mg/L[1] | Estimated |

| Water | Not Specified | Slightly soluble[2] | Qualitative |

| Ethanol | Not Specified | Soluble[2] | Qualitative |

| Ethanol | Not Specified | Very good solubility[2] | Qualitative |

| Dichloromethane | Not Specified | Soluble[2] | Qualitative |

| Ether | Not Specified | Very good solubility[2] | Qualitative |

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a visible excess of the solute is crucial to ensure that saturation is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, supernatant liquid using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Dilution and Quantification: Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution. Dilute the sample to a known volume with the same organic solvent. Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculation of Solubility: Based on the concentration of the diluted sample and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing any experimental work.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity of the Methoxymethyl Group on Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the methoxymethyl (MOM) group when used as a protecting group for the nitrogen atom of pyridine. The formation of the N-methoxymethylpyridinium salt modifies the electronic properties of the pyridine ring, influencing its stability and reactivity. This guide details the methods for the cleavage of the N-MOM group, summarizes available quantitative data, provides experimental protocols, and illustrates key reaction pathways.

Chemical Reactivity and Stability

The methoxymethyl group is a widely used protecting group for various functional groups, including alcohols, phenols, and amines. When attached to the nitrogen of a pyridine, it forms a quaternary N-methoxymethylpyridinium salt. This transformation significantly alters the chemical nature of the pyridine ring.

Stability:

-

General Stability: The N-MOM group on a pyridine ring is generally stable under neutral and basic conditions. This allows for a range of chemical transformations to be performed on other parts of the molecule without cleavage of the protecting group.

-

Acidic Lability: The N-O acetal linkage in the N-methoxymethylpyridinium moiety is susceptible to cleavage under acidic conditions. The lability is dependent on the strength of the acid and the reaction conditions. While some N-MOM protected pyrimidines have shown stability to mild acids like 5% HCl, stronger acids or Lewis acids will facilitate deprotection.[1][2]

-

Reactivity towards Nucleophiles: As a pyridinium salt, the ring is activated towards nucleophilic attack. Under certain conditions, this can lead to ring-opening reactions, a potential side reaction during deprotection or other synthetic steps.[3][4]

Cleavage (Deprotection):

The removal of the N-MOM group is typically achieved under acidic conditions, which can be categorized into two main classes:

-

Brønsted Acid-Catalyzed Cleavage: Strong protic acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), and trifluoromethanesulfonic acid (triflic acid) can effectively cleave the N-MOM group. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack (often by the solvent or a counter-ion) on the methylene carbon.[5]

-

Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃), zinc bromide (ZnBr₂), and aluminum chloride (AlCl₃) can also be employed for deprotection. The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage.[6][7]

The choice of deprotection method is critical and depends on the overall functionality of the molecule, particularly the presence of other acid-sensitive groups.

Data Presentation: Quantitative Analysis of N-MOM Deprotection

The available quantitative data for the deprotection of N-methoxymethyl groups from pyridine-containing heterocycles is limited. The following table summarizes a key example found in the literature for a β-carboline system, which contains a pyridine ring.

| Substrate | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-MOM-β-carboline derivative | Triflic Acid (2.0 eq.), MeOH (10 eq.), MeOrthoformate (10 eq.) | Nitromethane | 100 | 1 | 77 | [5] |

| N-MOM-β-carboline derivative | Triflic Acid (0.2 eq.), MeOH (10 eq.), MeOrthoformate (10 eq.) | Nitromethane | 100 | 1 | 92 | [5] |

| N,O-bis-MOM-β-carboline derivative | Triflic Acid (2.0 eq.), MeOH (10 eq.), MeOrthoformate (10 eq.) | Nitromethane | 100 | 3 | 81 | [5] |

Note: The authors of the cited study note that this deprotection method is highly substrate-specific and the mechanism is not fully understood.[5]

Experimental Protocols

Protocol for N-Methoxymethylation of Pyridine (General Procedure)

This protocol is a generalized procedure based on standard N-alkylation methods for pyridines.[8][9][10]

Materials:

-

Substituted Pyridine (1.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the substituted pyridine in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add MOM-Cl to the cooled solution with stirring. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the pyridinium salt may precipitate from the solution. If so, it can be isolated by filtration, washed with cold solvent, and dried under vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be purified by trituration with a non-polar solvent (e.g., diethyl ether) or by recrystallization.

Protocol for Deprotection of N-MOM-β-carboline

This protocol is adapted from the work of Kuwada et al.[5]

Materials:

-

N-MOM-β-carboline (1.0 eq)

-

Methanol (10 eq)

-

Trimethyl orthoformate (10 eq)

-

Trifluoromethanesulfonic acid (Triflic acid) (0.2 - 2.0 eq)

-

Nitromethane

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To an ice-cooled mixture of the N-MOM-β-carboline, methanol, and trimethyl orthoformate in nitromethane, add trifluoromethanesulfonic acid.

-

Heat the resulting mixture at 100 °C for 1-3 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the deprotected β-carboline.

Mandatory Visualization

General Workflow for Protection and Deprotection

Caption: General workflow for the use of the MOM group in pyridine synthesis.

Proposed Mechanism for Acid-Catalyzed Deprotection

Caption: Proposed mechanism for the acid-catalyzed cleavage of an N-MOM pyridinium salt.

References

- 1. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Substrate and Lewis Acid Coordination Promote O-O Bond Cleavage of an Unreactive L2CuII2(O22-) Species to Form L2CuIII2(O)2 Cores with Enhanced Oxidative Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. N-methylacridinium salts: carbon Lewis acids in frustrated Lewis pairs for σ-bond activation and catalytic reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electron-Donating Properties of 2-(Methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-(methoxymethyl)pyridine, focusing on its core electronic characteristics. It serves as a critical resource for professionals in research, chemical synthesis, and drug development who utilize pyridine derivatives as ligands, catalysts, or key structural motifs.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a methoxymethyl group (-CH₂OCH₃). This structural feature imparts specific electronic properties that are crucial for its function in various chemical contexts. As a ligand, it coordinates to metal centers primarily through the lone pair of electrons on the pyridine nitrogen atom. The nature of the 2-substituent directly modulates the electron density at this nitrogen, thereby influencing the strength and reactivity of the resulting metal complexes. Understanding these electron-donating properties is paramount for designing catalysts with tailored activity and for developing novel pharmaceutical agents where molecular interactions are key. This guide details the synthesis, characterization, and quantitative evaluation of the electronic nature of this compound.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved starting from 2-picoline or 2-(hydroxymethyl)pyridine. One prevalent laboratory-scale method involves the Williamson ether synthesis, starting with the deprotonation of 2-(hydroxymethyl)pyridine followed by reaction with a methylating agent.

A general synthetic workflow is outlined below.

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)pyridine: Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(methoxymethyl)pyridine, a valuable pyridine derivative. While a singular "discovery" of this compound is not prominently documented in early chemical literature, its synthesis has evolved through the development of fundamental organic reactions. This document details the historical context of relevant pyridine synthesis and functionalization, presents modern and efficient synthetic routes to this compound, and outlines its applications in various fields of chemical research and development.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to act as a ligand and a building block have made it a privileged structure in medicinal chemistry and materials science.[1][3][4] The functionalization of the pyridine ring at various positions allows for the fine-tuning of a molecule's biological activity, solubility, and other physicochemical properties. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, finding applications in pharmaceutical development, agrochemicals, and as a ligand in catalysis.[3][5][6][7]

Historical Perspective: The Evolution of Pyridine Synthesis

The synthesis of the pyridine ring itself has a rich history, with the Hantzsch pyridine synthesis, discovered by Arthur Hantzsch in 1882, being a cornerstone in the field. This method involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or an amine to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

While the Hantzsch synthesis is a powerful tool for the de novo construction of the pyridine ring, the synthesis of specifically substituted pyridines like this compound often relies on the functionalization of pre-existing pyridine derivatives. The development of methods for the selective modification of pyridine and its simple alkyl derivatives has been a significant area of research.

A common precursor for the synthesis of 2-substituted pyridines is 2-methylpyridine, also known as 2-picoline. The reactivity of the methyl group in 2-picoline allows for a variety of chemical transformations, including halogenation, which is a key step in the synthesis of this compound.

Synthetic Routes to this compound

The most prevalent and efficient method for the synthesis of this compound is a two-step process commencing from 2-methylpyridine (2-picoline). This process involves the chlorination of the methyl group to form 2-(chloromethyl)pyridine, followed by a nucleophilic substitution with sodium methoxide.

Step 1: Synthesis of 2-(Chloromethyl)pyridine from 2-Methylpyridine

Several methods have been developed for the chlorination of 2-methylpyridine. The choice of method often depends on the desired yield, selectivity, and scalability.

Method A: Direct Chlorination

One of the earlier methods involves the direct chlorination of 2-methylpyridine.

-

Reaction Scheme:

-

Experimental Protocol: A detailed protocol for this method is described in German patent DE1204231B. In a typical procedure, 2-methylpyridine is dissolved in an inert solvent like carbon tetrachloride in the presence of a base such as anhydrous sodium carbonate to neutralize the HCl byproduct. Chlorine gas is then bubbled through the reaction mixture at a controlled temperature.

Method B: From 2-Picoline-N-Oxide

A more efficient and selective method proceeds via the N-oxide of 2-picoline. This approach often leads to higher yields and avoids some of the side reactions associated with direct chlorination.

-

Reaction Scheme:

-

2-Methylpyridine + Oxidizing Agent -> 2-Methylpyridine-N-oxide

-

2-Methylpyridine-N-oxide + Chlorinating Agent -> 2-(Chloromethyl)pyridine

-

-

Experimental Protocol: A multi-step, one-pot synthesis is detailed in Chinese patent CN111056992A.

-

N-Oxidation: 2-methylpyridine is reacted with an oxidizing agent such as hydrogen peroxide in the presence of acetic acid.

-

Acetoxylation: The resulting 2-methylpyridine-N-oxide is then reacted with acetic anhydride to form 2-acetoxymethylpyridine.

-

Hydrolysis: The acetate group is hydrolyzed under basic conditions to yield 2-pyridinemethanol.

-

Chlorination: Finally, the alcohol is converted to the chloride using a chlorinating agent like thionyl chloride.

-

Step 2: Synthesis of this compound from 2-(Chloromethyl)pyridine

The final step in the synthesis is a nucleophilic substitution reaction where the chloride in 2-(chloromethyl)pyridine is displaced by a methoxide group.

-

Reaction Scheme:

-

Experimental Protocol:

-

Preparation of Sodium Methoxide: Sodium metal is carefully added to anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.

-

Reaction: 2-(chloromethyl)pyridine is then added to the sodium methoxide solution. The reaction mixture is typically heated to reflux to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 2-(Chloromethyl)pyridine

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Direct Chlorination | 2-Methylpyridine | Cl₂, Na₂CO₃ | CCl₄ | 60-65 | 6 h | 65 | DE1204231B |

| From N-Oxide (One-Pot) | 2-Methylpyridine | H₂O₂, Acetic Acid, Acetic Anhydride, NaOH, SOCl₂ | - | 70-80 | 10-14 h (oxidation) | 82 (overall) | CN111056992A |

| From N-Oxide | 2-Methylpyridine-N-oxide | POCl₃, Triethylamine | - | - | - | 90 (conversion) | ResearchGate |

Table 2: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-(Chloromethyl)pyridine | Sodium Methoxide | Methanol | Reflux | Not specified | 85 | BenchChem |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthetic pathways to this compound.

Experimental Workflow for the Synthesis of this compound

References

- 1. wjpps.com [wjpps.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine (146583-33-7) for sale [vulcanchem.com]

Methodological & Application

Synthesis of 2-(Methoxymethyl)pyridine via Williamson Ether Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(methoxymethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 2-(hydroxymethyl)pyridine with methyl iodide in the presence of a strong base, sodium hydride.

Reaction Principle

The Williamson ether synthesis is a classic S(_N)2 reaction involving the nucleophilic substitution of a halide by an alkoxide ion. In this specific application, the hydroxyl group of 2-(hydroxymethyl)pyridine is first deprotonated by sodium hydride to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired ether, this compound. The use of an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended to facilitate this type of reaction.[1][2]

Experimental Data

The following table summarizes the key reactants and products involved in the synthesis of this compound.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-(Hydroxymethyl)pyridine |  | C₆H₇NO | 109.13 | Starting Material |

| Sodium Hydride |  | NaH | 24.00 | Base |

| Methyl Iodide |  | CH₃I | 141.94 | Methylating Agent |

| This compound |  | C₇H₉NO | 123.15 | Product |

Characterization Data for this compound:

| Property | Value |

| CAS Number | 23579-92-2[3] |

| Molecular Weight | 123.15 g/mol [3] |

| Appearance | Colorless liquid |

| Boiling Point | 179-181 °C |

| ¹H NMR (CDCl₃, δ) | 8.55 (d, 1H), 7.68 (t, 1H), 7.39 (d, 1H), 7.18 (dd, 1H), 4.58 (s, 2H), 3.42 (s, 3H) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

2-(Hydroxymethyl)pyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous DMF to the flask to create a suspension.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DMF. Slowly add the 2-(hydroxymethyl)pyridine solution to the sodium hydride suspension via a dropping funnel over 15-20 minutes.

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 equivalents) dropwise to the flask.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-(Methoxymethyl)pyridine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)pyridine is a versatile N,O-bidentate ligand that has found application in a variety of metal-catalyzed organic transformations. Its unique electronic and steric properties, derived from the pyridine nitrogen and the ether oxygen, allow for the formation of stable and catalytically active metal complexes. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in key catalytic reactions, including cross-coupling, polymerization, and oxidation reactions.

I. Synthesis of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The following protocol describes a general procedure for the synthesis of a Palladium(II) complex, which is a common catalyst in cross-coupling reactions.

Protocol 1: Synthesis of Dichloro[this compound]palladium(II) Complex

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Palladium(II) chloride (1.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous acetonitrile to the Schlenk flask.

-

Ligand Addition: Slowly add a solution of this compound (1.1 mmol) in 5 mL of anhydrous acetonitrile to the stirred suspension of PdCl₂.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the color change of the solution and the dissolution of PdCl₂.

-

Isolation: Upon completion, reduce the solvent volume in vacuo to approximately 5 mL.

-

Precipitation: Add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the complex.

-

Filtration and Drying: Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield the Dichloro[this compound]palladium(II) complex.

Characterization: The resulting complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

II. Applications in Catalysis

A. Palladium-Catalyzed Cross-Coupling Reactions

Complexes of this compound and similar pyridine-based ligands are effective catalysts for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.

Quantitative Data Summary for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / Ligand (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | Adapted from[1] |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) / Ligand (2) | K₃PO₄ | Toluene | 110 | 16 | 88 | Adapted from[2] |

| 3 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 8 | 92 | Adapted from[1] |

| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / Ligand (4) | Cs₂CO₃ | THF | 80 | 24 | 75 | Adapted from[3] |

Note: The ligand in the table refers to a generic pyridine-type ligand analogous to this compound.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

-

Dichloro[this compound]palladium(II) complex (from Protocol 1)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add the palladium complex (0.02 mmol, 2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 10 mL of 1,4-dioxane and 2 mL of deionized water to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously under a reflux condenser for 12 hours.

-

Work-up: After cooling to room temperature, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Quantitative Data Summary for Heck Reaction

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF | 120 | 6 | 92 | Adapted from[4] |

| 2 | 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ (2) | Et₃N | Acetonitrile | 100 | 12 | 85 | Adapted from[5] |

| 3 | 1-Iodonaphthalene | Methyl acrylate | Pd(OAc)₂ (0.5) / Ligand (1) | NaOAc | DMA | 130 | 8 | 90 | Adapted from[6] |

| 4 | 3-Bromopyridine | Ethyl acrylate | Pd(OAc)₂ (2) / Ligand (4) | K₂CO₃ | Toluene | 130 | 24 | 78 | Adapted from[7] |

Note: The ligand in the table refers to a generic pyridine-type ligand analogous to this compound.

Protocol 3: Heck Reaction of Iodobenzene with n-Butyl Acrylate

Materials:

-

Dichloro[this compound]palladium(II) complex

-

Iodobenzene

-

n-Butyl acrylate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Schlenk tube

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a Schlenk tube, add the palladium complex (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), and potassium carbonate (1.5 mmol).

-

Solvent and Alkene Addition: Add 5 mL of DMF and n-butyl acrylate (1.2 mmol).

-

Reaction: Heat the mixture to 120 °C and stir for 6 hours.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Catalytic Cycle for Heck Reaction

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

B. Polymerization Reactions

Metal complexes of pyridine-based ligands can act as catalysts in polymerization reactions, such as the Atom Transfer Radical Polymerization (ATRP) of vinyl monomers.

Quantitative Data Summary for ATRP of MMA

| Entry | Initiator | Catalyst System | [M]:[I]:[C]:[L] | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI | Reference |

| 1 | Ethyl 2-bromoisobutyrate | CuBr / Ligand | 100:1:1:2 | Toluene | 90 | 6 | 8,500 | 1.25 | Adapted from[8] |

| 2 | Methyl 2-chloropropionate | CuCl / Ligand | 100:1:1:2 | Anisole | 110 | 8 | 9,200 | 1.30 | Adapted from[8] |

| 3 | p-Toluenesulfonyl chloride | FeCl₂ / Ligand | 200:1:1:2 | Bulk | 80 | 4 | 15,000 | 1.40 | Adapted from[9] |

| 4 | Ethyl 2-bromopropionate | FeBr₂ / Ligand | 100:1:1:2 | DMF | 110 | 10 | 7,800 | 1.35 | Adapted from[10] |

Note: The ligand in the table refers to a generic pyridine-type ligand analogous to this compound.

Protocol 4: ATRP of Methyl Methacrylate (MMA)

Materials:

-

Copper(I) bromide (CuBr)

-

This compound

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl 2-bromoisobutyrate (EBiB)

-

Toluene (anhydrous)

-

Schlenk tube

-

Syringes for liquid transfer

Procedure:

-

Catalyst Preparation: In a Schlenk tube, add CuBr (0.1 mmol) and this compound (0.2 mmol).

-

Monomer and Solvent Addition: Add MMA (10.0 mmol) and 5 mL of toluene.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles.

-

Initiator Addition: Under an inert atmosphere, add EBiB (0.1 mmol) via syringe.

-

Polymerization: Place the Schlenk tube in a preheated oil bath at 90 °C and stir.

-

Termination: After the desired time, cool the reaction to room temperature and expose it to air to terminate the polymerization.

-

Purification: Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the catalyst, and precipitate the polymer in cold methanol.

-

Drying: Dry the polymer under vacuum to a constant weight.

Workflow for Atom Transfer Radical Polymerization

Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).

C. Oxidation Reactions

Metal complexes derived from this compound can catalyze the oxidation of alcohols to aldehydes and ketones, an important transformation in organic synthesis.

Quantitative Data Summary for Benzyl Alcohol Oxidation

| Entry | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| 1 | Fe(III)-Ligand complex | H₂O₂ | Acetonitrile | 50 | 4 | 98 | 99 (to Benzaldehyde) | Adapted from[11] |

| 2 | Pd(OAc)₂ / Pyridine | O₂ | Toluene | 80 | 6 | 95 | 98 (to Benzaldehyde) | Adapted from[12] |

| 3 | Cu(I)-Ligand complex | Air | Acetonitrile | 25 | 24 | 85 | >95 (to Benzaldehyde) | Adapted from[13] |

| 4 | Ru(II)-Ligand complex | Acetone | Isopropanol | 82 | 2 | 90 | >99 (to Benzaldehyde) | Adapted from[14] |

Note: The ligand in the table refers to a generic pyridine-type ligand analogous to this compound.

Protocol 5: Catalytic Oxidation of Benzyl Alcohol

Materials:

-

Iron(III) chloride (FeCl₃)

-

This compound

-

Benzyl alcohol

-

Hydrogen peroxide (30% aqueous solution)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Formation (in situ): In a 50 mL round-bottom flask, dissolve FeCl₃ (0.05 mmol) and this compound (0.1 mmol) in 10 mL of acetonitrile. Stir for 15 minutes at room temperature.

-

Substrate Addition: Add benzyl alcohol (1.0 mmol) to the catalyst solution.

-

Oxidant Addition: Slowly add hydrogen peroxide (1.5 mmol) to the reaction mixture.

-

Reaction: Stir the reaction at 50 °C for 4 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Catalytic Cycle for Alcohol Oxidation

Caption: Plausible catalytic cycle for metal-catalyzed alcohol oxidation.

Conclusion

This compound and its derivatives are valuable ligands in homogeneous catalysis. The protocols and data presented herein provide a foundation for researchers to explore their application in a range of synthetic transformations. The tunability of the pyridine ligand framework offers significant opportunities for the development of highly active and selective catalysts for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Further research into the synthesis and application of novel metal complexes with these ligands is warranted to expand their utility in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. air.unimi.it [air.unimi.it]

- 12. benchchem.com [benchchem.com]

- 13. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(Methoxymethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 2-(methoxymethyl)pyridine as a ligand and directing group in palladium-catalyzed cross-coupling reactions. While not as extensively documented as traditional phosphine or N-heterocyclic carbene (NHC) ligands, this compound and its derivatives offer unique electronic and steric properties that are beginning to be explored in various C-C and C-N bond-forming transformations.

Introduction to this compound

This compound is a bidentate N,O-ligand that can coordinate to palladium centers through both the pyridine nitrogen and the ether oxygen. This chelation can stabilize the catalytic species and influence the reactivity and selectivity of the cross-coupling reaction. Furthermore, the pyridine moiety can act as a directing group in C-H activation reactions, enabling regioselective functionalization of arenes.

I. Suzuki-Miyaura Coupling

While specific examples detailing the use of this compound as a ligand in Suzuki-Miyaura coupling are not extensively reported, palladium complexes with structurally similar 2-substituted pyridine ligands have shown catalytic activity. For instance, palladium(II) complexes of 2-phenylpyridine derivatives have been successfully employed.[1] These studies suggest that N-donor ligands like this compound can be effective in promoting the coupling of aryl halides with boronic acids.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for a Suzuki-Miyaura coupling reaction is generally accepted to proceed through the following key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling with a 2-Phenylpyridine Palladium Complex [1]

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dibromopyridine | Phenylboronic acid | 3 | K₃PO₄·3H₂O | MeOH/H₂O | RT | 1 | 99 |

| 2 | 2-Bromopyridine | Phenylboronic acid | 3 | K₃PO₄·3H₂O | MeOH/H₂O | RT | 1 | 95 |

Experimental Protocol (General, adapted from related systems)

A general procedure for a Suzuki-Miyaura coupling reaction using a palladium-pyridine type catalyst is as follows:

-

To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with this compound as ligand, 1-5 mol%).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvent (e.g., toluene, dioxane, or an aqueous mixture) is added via syringe.

-

The reaction mixture is stirred at the specified temperature for the indicated time, while monitoring the progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

II. Heck Coupling

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is a powerful tool for C-C bond formation. While phosphine ligands are common, N-donor ligands, including pyridine derivatives, have also been employed.

Generalized Workflow for a Heck Coupling Experiment

The following diagram illustrates a typical experimental workflow for a Heck coupling reaction.

Caption: A typical experimental workflow for the Heck cross-coupling reaction.

Experimental Protocol (General)

-

In a sealed tube, the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), base (e.g., Et₃N or K₂CO₃, 2.0 mmol), palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and this compound (2-10 mol%) are combined.